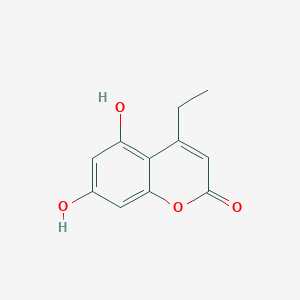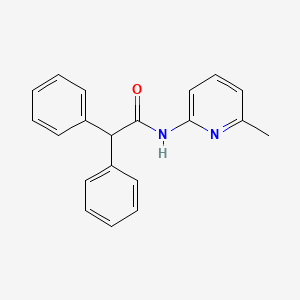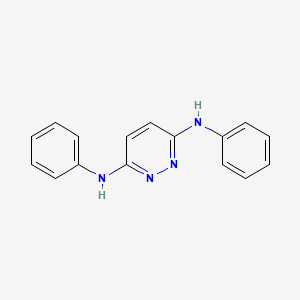
4-ethyl-5,7-dihydroxy-2H-chromen-2-one
Vue d'ensemble
Description
4-ethyl-5,7-dihydroxy-2H-chromen-2-one is a flavonoid compound that has been extensively studied for its potential therapeutic applications. It is commonly known as quercetin, which is a type of flavonol that is found in various fruits, vegetables, and grains. Quercetin has been shown to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Applications De Recherche Scientifique
Synthesis and Structural Studies
Synthesis Techniques : Various methods have been developed for synthesizing 2H-chromen-2-one derivatives. For instance, Wang Huiyana (2013) synthesized a series of 4-hydroxy-3-(2-imino ethyl)-2H-chromen-2-ones using ultrasonic irradiation, highlighting advantages like high yield and mild conditions (Wang Huiyana, 2013).
Structural Analysis : Detailed structural analysis of similar compounds has been carried out using techniques like X-ray crystallography. For example, I. Manolov et al. (2012) determined the structure of ethyl 2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, revealing insights into molecular interactions (I. Manolov et al., 2012).
Chemical Properties and Applications
Cycloaddition Reactions : Ying Wang et al. (2012) explored the [4 + 2] and [3 + 2] cycloadditions of 3-acyl-2H-chromen-ones, facilitating the synthesis of chromen-2-ones derivatives with potential biological activity (Ying Wang et al., 2012).
Antioxidative Properties : Fasina Makkar and K. Chakraborty (2018) identified antioxidative 2H-chromen derivatives from red seaweed, noting their significant anti-inflammatory and antioxidative activities (Fasina Makkar & K. Chakraborty, 2018).
Antimicrobial Activity : Research by R. Nandhikumar & K. Subramani (2018) on Chromene derivatives, such as 7-ethyl-2, 3, 4, 4a-tetrahydro-1H-xanthen-1-one, demonstrated notable antimicrobial activity, highlighting their potential in medicinal chemistry (R. Nandhikumar & K. Subramani, 2018).
Potential Biological Applications
Cytotoxic and Anti-inflammatory Agents : A study by T. Patjana et al. (2019) isolated new compounds, including 6-ethyl-8-hydroxy-4H-chromen-4-one, from Xylaria sp. fungus, showing potential as anti-inflammatory and cytotoxic agents (T. Patjana et al., 2019).
Antioxidant Properties : S. Stanchev et al. (2009) investigated the antioxidant properties of 4-hydroxycoumarin derivatives, demonstrating their potential in radical scavenging and antioxidative applications (S. Stanchev et al., 2009).
Propriétés
IUPAC Name |
4-ethyl-5,7-dihydroxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-2-6-3-10(14)15-9-5-7(12)4-8(13)11(6)9/h3-5,12-13H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXZYOIJQXZLGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=CC(=CC(=C12)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dihydroxy-4-ethyl-2H-1-benzopyran-2-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-8-[(diethylamino)methyl]-7-hydroxy-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5912287.png)
![4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5912291.png)
![2-[(4-chlorophenyl)thio]-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5912293.png)
![methyl 5-(methoxymethyl)-1-[2-nitro-4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5912297.png)
![4-[2,2-bis(2-methoxy-2-oxoethyl)hydrazino]-4-oxobutanoic acid](/img/structure/B5912302.png)




![3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912345.png)
![3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912368.png)
![3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912375.png)
![3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5912390.png)
![4-{[3-(3-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5912398.png)